2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound 2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system with two nitrogen atoms. The core structure features a 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate backbone (C12H11N2O3, molecular weight 231.23 g/mol) , modified by a 2-oxo-2-(phenylamino)ethyl ester group.
Synthesis of such compounds typically involves:
Gould–Jacobs reaction for cyclization of ethoxy methylene malonate intermediates .
N-Alkylation with ethyl chloride or benzyl halides to introduce substituents at the 1-position .
Esterification or hydrolysis to modify the carboxylate group .
Structural confirmation relies on techniques like <sup>1</sup>H NMR (e.g., aromatic proton signals at δ 8.02–9.11 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 390.2 for related derivatives) .
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-23-11-16(18(25)15-10-9-13(2)21-19(15)23)20(26)27-12-17(24)22-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVGNKYOXZENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the naphthyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and anti-inflammatory properties, along with synthesis methods and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.38 g/mol . The structure features a naphthyridine core that is known for its pharmacological potential.
Antibacterial Activity
Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. For instance, compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL against pathogens such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| Naphthyridine Derivative A | 256 | E. coli |
| Naphthyridine Derivative B | 256 | S. aureus |
Antitumor Activity
The antitumor effects of naphthyridine derivatives have also been documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, derivatives similar to the compound have demonstrated IC50 values in the micromolar range against various cancer cell lines.
Anti-inflammatory Activity
Naphthyridines are noted for their anti-inflammatory properties, which are particularly relevant in treating chronic inflammatory diseases. The compound has been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions like rheumatoid arthritis .
Synthesis Methods
The synthesis of this compound can be achieved through microwave-assisted methods which enhance yield and reduce reaction times compared to conventional synthesis techniques . This method allows for rapid formation of the naphthyridine ring structure with high purity.
Case Studies
Several studies have explored the biological activities of related naphthyridine compounds:
- Antibacterial Case Study : A study investigated the antibacterial effect of a series of naphthyridine derivatives against Staphylococcus aureus. The results showed significant inhibition at concentrations comparable to established antibiotics .
- Antitumor Case Study : Another research focused on the antitumor activity against human cancer cell lines where the derivatives exhibited cytotoxic effects with IC50 values indicating promising therapeutic potential .
- Anti-inflammatory Case Study : A recent investigation into anti-inflammatory activity demonstrated that certain naphthyridine derivatives could significantly reduce inflammation markers in animal models of arthritis .
Scientific Research Applications
Antibacterial Activity
Naphthyridine derivatives, including the compound , have demonstrated significant antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine have shown potent activity against multi-drug resistant strains of bacteria. A notable study published in the Journal of Medicinal Chemistry highlighted the efficacy of these derivatives against resistant bacterial strains, suggesting their potential as new antibiotic agents.
Antitumor Activity
The compound exhibits significant antitumor activity by inducing apoptosis in cancer cells through various mechanisms. It has been reported that naphthyridine derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. Studies have shown that these compounds can effectively reduce tumor growth in various cancer models by targeting specific pathways involved in cell cycle regulation.
Anti-inflammatory Effects
Research has also documented the anti-inflammatory properties of this compound. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of 2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is largely influenced by its chemical structure. The presence of specific substituents on the naphthyridine ring enhances its interaction with biological targets, increasing potency against bacteria and cancer cells. Modifications at various positions can significantly alter its pharmacological profile, making SAR studies crucial for developing more effective derivatives.
Antibacterial Efficacy
A study conducted on various naphthyridine derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that compounds similar to 2-Oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine exhibited potent antibacterial activity against multi-drug resistant strains.
Antitumor Mechanism
Another investigation focused on the antitumor mechanisms of naphthyridine derivatives revealed their ability to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation. This highlights their potential as therapeutic agents in oncology.
Chemical Reactions Analysis
Hydrolysis and Stability
The ester group undergoes alkaline hydrolysis to regenerate the carboxylic acid, a critical step for modifying bioactivity:
-
Saponification : Treatment with NaOH in ethanol/water at 60–80°C cleaves the ester to yield 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid .
-
pH sensitivity : The compound shows instability under strongly acidic (pH < 2) or basic (pH > 10) conditions, with degradation observed via HPLC .
Nucleophilic Substitution Reactions
The 7-methyl group and phenylaminoethyl chain are sites for functionalization:
-
Halogenation : Bromination at the 7-methyl position using N-bromosuccinimide (NBS) under radical conditions .
-
Sulfonamide formation : Reaction with sulfonyl chlorides (e.g., thiazole-2-sulfonyl chloride) in DMF to introduce sulfonamide moieties (yield: 71–78%) .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, reflux | 7-bromo derivative | 65% |
| Sulfonation | Thiazole-2-sulfonyl chloride | DMF, RT | Sulfonamide analog | 71% |
Coordination Chemistry
The 4-oxo and 3-carboxylate groups enable metal chelation , particularly with Mg²⁺ and Fe³⁺:
-
Mg²⁺ binding : Forms a stable 1:1 complex (log K = 4.2) critical for biological activity, as observed in quinolone antibiotics .
-
Fe³⁺ interaction : Precipitation observed in aqueous solutions at pH 6–7, confirmed by UV-Vis spectroscopy .
Biological Activity and Functional Modifications
Derivatives of this compound exhibit antibacterial and antifungal properties, influenced by substitutions:
-
Antimicrobial efficacy :
-
Structure-activity relationship (SAR) :
Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Substituent Effects on Bioactivity: The target compound’s 2-(phenylamino)ethyl ester group may improve membrane permeability compared to simpler esters (e.g., ethyl or methyl esters) . Halogenated derivatives (e.g., 7-Cl-6-F) exhibit enhanced antibacterial potency due to electron-withdrawing effects, as seen in quinolone analogues . Piperazinyl substitutions (e.g., 7-(4-pyridin-2-ylpiperazine)) improve water solubility and enable interactions with biological targets like histamine receptors .
Synthetic Efficiency: The target compound’s synthesis shares steps with 1-alkyl-4-oxo-1,8-naphthyridines, but the 2-oxo-2-(phenylamino)ethyl group requires additional coupling steps, reducing yield (~75%) compared to direct alkylation (~85–98%) .
Physicochemical Properties :
- LogP Values : The target compound’s LogP is estimated to be lower than that of the 4-thioxo analogue (LogP ~1.8 vs. ~2.5) due to its polar amide group .
- Solubility : The 3-carboxylate esters generally show moderate aqueous solubility (~10–50 µg/mL), but hydrolysis to carboxylic acids (e.g., compound 30 ) increases solubility tenfold .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for preparing 2-oxo-2-(phenylamino)ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, a key intermediate, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is first prepared using reagents like diethyl ethoxymethylenemalonate and ethyl acetoacetate under reflux in diphenyl ether. Subsequent coupling with phenylaminoethyl groups may involve activating the carboxylate with thionyl chloride (SOCl₂) or other acylating agents, followed by nucleophilic substitution . Reaction progress should be monitored via TLC (silica gel G, CHCl₃:MeOH 4:1) and confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (naphthyridine ring protons at δ 6.8–8.5 ppm) .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Purity is evaluated via melting point determination (open capillary method) and analytical TLC. Structural confirmation requires spectral characterization:
- IR : Confirm carbonyl groups (C=O at ~1700 cm⁻¹) and NH/OH stretches (if present).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm), ethyl/methyl substituents (δ 1.2–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and carboxy/oxo carbons (δ ~160–180 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks .
Q. What solvents and reaction conditions are critical for improving solubility and yield?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of naphthyridine intermediates. Reflux in ethanol or toluene is optimal for cyclization. For example, aminolysis of chloro-substituted analogs (e.g., converting Cl to NHMe) requires EtOH at 60°C for 95% yield . Catalytic amounts of pyridine or ZnCl₂ may stabilize intermediates during chlorination or thiation .
Advanced Research Questions
Q. How do substituent positions (e.g., 7-methyl vs. 6-fluoro) influence reactivity in 1,8-naphthyridine derivatives?
- Methodological Answer : Substituent electronic effects dictate regioselectivity. Electron-withdrawing groups (e.g., 6-fluoro) activate the 4-oxo group for nucleophilic attack, while 7-methyl groups sterically hinder substitution at adjacent positions. For instance, 7-methyl derivatives show reduced reactivity in thiation (P₂S₅/pyridine) compared to unsubstituted analogs . Computational DFT studies (e.g., Mulliken charges) can predict reactive sites .
Q. What strategies resolve contradictions in reaction outcomes, such as competing aminolysis vs. chlorination?
- Methodological Answer : Contradictions arise from reagent choice and temperature. For example, SOCl₂ in CHCl₃ at reflux selectively chlorinates hydroxyl groups (70% yield), while methylamine in EtOH at 60°C favors aminolysis (95% yield) . Kinetic vs. thermodynamic control should be assessed via time-course experiments and quenching studies.
Q. How can computational tools predict ADMET properties and drug-likeness of this compound?
- Methodological Answer : Use in silico platforms like SwissADME or ADMETlab to calculate logP (lipophilicity), aqueous solubility, and bioavailability. PASS analysis predicts potential biological activities (e.g., antimicrobial or kinase inhibition) based on structural analogs . Molecular docking (AutoDock Vina) into target proteins (e.g., DNA gyrase) validates hypothesized mechanisms .
Q. What are the challenges in characterizing tautomeric equilibria of 1,8-naphthyridine-4-carbaldehyde derivatives?
- Methodological Answer : Tautomerism between aldehyde and hydrate forms complicates spectral interpretation. Use dynamic NMR (variable-temperature ¹H NMR) to observe exchange signals or X-ray crystallography to resolve solid-state structures. For example, ethyl 7-formyl-4-oxo-naphthyridine derivatives exhibit equilibrium shifts in EtOH vs. DMSO .
Methodological Best Practices
- Handling Data Contradictions : Cross-validate synthetic routes using alternative reagents (e.g., P₂S₅ vs. Lawesson’s reagent for thiation) and document yields/purity rigorously .
- Scale-Up Considerations : Optimize ultrasonic-assisted reactions (e.g., 40 kHz, 50°C) for faster kinetics and reduced side products in derivative synthesis .
- Ethical Reporting : Disclose failed attempts (e.g., low yields in amidino group introduction) to guide troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
